8-Geranyloxy

CYP3A4 inhibition Drug metabolism Furanocoumarin SAR

8-Geranyloxypsoralen (8-GOP, xanthotoxol geranyl ether) is a naturally occurring linear furanocoumarin first isolated from grapefruit (Citrus paradisi) and lemon (Citrus limon) oils. It belongs to the psoralen subclass, with a geranyloxy side chain at the 8-position of the psoralen core (C21H22O4; MW 338.40 g/mol).

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 23662-13-7
Cat. No. B15478889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Geranyloxy
CAS23662-13-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC=C(C)CCC=C(C)CO
InChIInChI=1S/C10H18O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,5-6,8H2,1-3H3
InChIKeyYBMZLRMHVXVHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Geranyloxypsoralen (CAS 7437-55-0) Procurement Guide: Furanocoumarin CYP3A4 & BACE1 Inhibitor for Drug Metabolism and Neuroscience Research


8-Geranyloxypsoralen (8-GOP, xanthotoxol geranyl ether) is a naturally occurring linear furanocoumarin first isolated from grapefruit (Citrus paradisi) and lemon (Citrus limon) oils [1]. It belongs to the psoralen subclass, with a geranyloxy side chain at the 8-position of the psoralen core (C21H22O4; MW 338.40 g/mol) [2]. 8-GOP is a well-characterized mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), the dominant human drug-metabolizing enzyme, and also inhibits β-secretase (BACE1), a key target in Alzheimer's disease research [3]. Its dual inhibitory profile distinguishes it from simpler coumarins lacking the furan ring or prenyl modifications.

Why 8-Geranyloxypsoralen Cannot Be Replaced by Bergamottin or Other Furanocoumarins Without Quantitative Justification


Although bergamottin (5-geranyloxypsoralen) shares the identical molecular formula and geranyloxy substituent, the position of attachment (8- vs. 5-) profoundly alters CYP3A4 inhibitory potency. Row et al. demonstrated that 8-geranyloxypsoralen is significantly more potent than bergamottin, while reduction of the furan ring (dihydro-8-geranyloxypsoralen) causes a 4-fold potency loss [1]. Similarly, BACE1 SAR studies reveal that 5-geranyloxy-8-methoxypsoralen achieves an IC50 of 9.9 μM, but the 8-geranyloxy series (including 8-GOP) exhibits IC50 values <25 μM with a distinct non-competitive inhibition mechanism [2]. Generic selection of furanocoumarins based solely on the geranyloxy group is therefore unreliable: substitution position, furan ring integrity, and methoxy status each create non-interchangeable pharmacological profiles. The evidence below quantifies these critical differentiation points.

8-Geranyloxypsoralen Quantitative Differentiation Evidence for Scientific Selection and Procurement


CYP3A4 Inhibitory Potency: 8-Geranyloxypsoralen vs. Bergamottin (5-Geranyloxypsoralen) Head-to-Head

8-Geranyloxypsoralen inhibits CYP3A4 in human liver microsomes with an IC50 of 3.93 ± 0.53 μM, making it substantially more potent than its 5-position isomer bergamottin, which has a reported CYP3A4 IC50 of 13.63 μM under comparable assay conditions [1][2]. The structural basis for this difference is attributed to reduced steric hindrance at the CYP3A4 active site when the geranyloxy chain is at the 8-position rather than the 5-position [1].

CYP3A4 inhibition Drug metabolism Furanocoumarin SAR

Furan Ring Dependency: 8-Geranyloxypsoralen vs. Dihydro-8-Geranyloxypsoralen

Reduction of the furan double bond to produce dihydro-8-geranyloxypsoralen results in a 4-fold decrease in CYP3A4 inhibitory potency compared to the parent 8-geranyloxypsoralen [1]. This confirms that the intact furan ring is essential for high-affinity interaction with CYP3A4 and distinguishes 8-geranyloxypsoralen from furan-reduced derivatives that may be offered as less expensive or more stable alternatives.

CYP3A4 Mechanism-based inhibition Furan moiety requirement

BACE1 Inhibition: 8-Geranyloxypsoralen vs. 5-Geranyloxy-8-Methoxypsoralen and Simple Coumarins

In a systematic screen of 41 naturally occurring coumarins, 8-geranyloxypsoralen inhibited BACE1 activity with an IC50 < 25.0 μM, exhibiting a non-competitive mechanism [1]. In contrast, all simple coumarins and pyranocoumarins tested were inactive against BACE1 [1]. The most potent compound in the series was 5-geranyloxy-8-methoxypsoralen (IC50 = 9.9 μM), but 8-GOP and bergamottin (both IC50 < 25.0 μM) are comparable in this assay — which underscores that BACE1 potency alone does not differentiate within the geranyloxypsoralen subclass; the value lies in the dual CYP3A4/BACE1 profile unique to the 8-substituted series.

BACE1 Alzheimer's disease Beta-secretase Furanocoumarin

Cytotoxicity Profile: 8-Geranyloxypsoralen in Hela and Mc-Coy Cell Lines

8-Geranyloxypsoralen reduced cell viability in Hela (cervical carcinoma) and Mc-Coy (mouse fibroblast) cell lines with MTT IC50 values of 0.792 mM and 0.835 mM, respectively [1]. Trypan blue exclusion confirmed cytotoxicity with an IC50 of 1.26 mM for Mc-Coy cells [1]. These values are in the millimolar range, indicating that 8-GOP possesses measurable but moderate intrinsic cytotoxicity. This is relevant for experimental designs where CYP3A4 inhibition must be decoupled from direct cytotoxicity — a consideration not addressed in bergamottin-focused studies under identical conditions.

Cytotoxicity Anticancer MTT assay Hela Mc-Coy

Antimicrobial Activity: 8-Geranyloxypsoralen Against Staphylococcus epidermidis and Candida Species

Among furanocoumarins tested, 8-geranyloxypsoralen demonstrated the strongest antibacterial activity against Staphylococcus epidermidis with an MIC of 100 mg/mL, and antifungal activity against Candida krusei (MIC 300 mg/mL) and Candida kefyr (MIC 100 mg/mL) [1][2]. While these MIC values are high relative to clinical antibiotics, they establish 8-GOP as the most active furanocoumarin scaffold against S. epidermidis within the tested panel, providing a starting point for semi-synthetic optimization.

Antimicrobial Staphylococcus epidermidis Candida MIC

Nematicidal Activity: 8-Geranyloxypsoralen Against Bursaphelenchus xylophilus and Panagrellus redivivus

8-Geranyloxypsoralen exhibits nematicidal activity with median lethal concentrations (LC50) of 188.3 mg/L against Bursaphelenchus xylophilus (pine wood nematode) and 117.5 mg/L against Panagrellus redivivus . These data position 8-GOP as a naturally derived nematicidal lead compound with differential sensitivity between plant-parasitic and free-living nematode species, which is relevant for agrochemical discovery programs seeking selective nematicidal scaffolds.

Nematicidal Bursaphelenchus xylophilus Pine wilt Agrochemical

Evidence-Backed Procurement Scenarios for 8-Geranyloxypsoralen in Drug Metabolism, Neuroscience, and Agrochemical Research


CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies Requiring Maximal In Vitro Inhibition

8-Geranyloxypsoralen is the preferred furanocoumarin CYP3A4 inhibitor for in vitro DDI assays using human liver microsomes or recombinant CYP3A4. With an IC50 of 3.93 μM, it provides ~3.5-fold greater potency than bergamottin (IC50 = 13.63 μM), enabling robust inhibition at lower test concentrations and reducing solvent-related artifacts [1]. The intact furan ring is essential: reduced analogs lose 4-fold potency [1]. Researchers validating CYP3A4-dependent metabolism of new chemical entities should procure 8-GOP, not bergamottin, as the positive control inhibitor.

Dual CYP3A4 / BACE1 Pharmacological Tool for Alzheimer's Disease Research

For neuroscience programs investigating the intersection of amyloid pathology (BACE1) and drug metabolism (CYP3A4), 8-geranyloxypsoralen uniquely provides validated inhibitory activity against both targets (BACE1 IC50 < 25.0 μM, non-competitive; CYP3A4 IC50 = 3.93 μM) [2][3]. Simple coumarins are inactive against BACE1 entirely [2]. While 5-geranyloxy-8-methoxypsoralen (BACE1 IC50 = 9.9 μM) is more potent on BACE1 alone, it lacks the dual-profile documentation available for 8-GOP. Procurement of 8-GOP is indicated when the experimental hypothesis requires simultaneous modulation of both enzymatic pathways.

Furanocoumarin Structure-Activity Relationship (SAR) Reference Standard for 8-Position Substitution Effects

8-Geranyloxypsoralen serves as the definitive 8-substituted reference compound for furanocoumarin SAR libraries. Quantitative comparisons with the 5-substituted isomer (bergamottin, ~3.5-fold CYP3A4 potency difference) and the furan-reduced analog (4-fold potency difference) are fully documented [3][4]. Procurement for SAR studies ensures that researchers have a well-characterized anchor point against which novel 8-alkyloxy-furanocoumarin analogs can be benchmarked in CYP3A4 inhibition, BACE1 inhibition, and cytotoxicity assays.

Natural Product-Derived Nematicide Discovery Programs Targeting Bursaphelenchus xylophilus

8-Geranyloxypsoralen exhibits differential nematicidal activity against the pine wood nematode B. xylophilus (LC50 = 188.3 mg/L) and the free-living nematode P. redivivus (LC50 = 117.5 mg/L) . This ~1.6-fold selectivity window, combined with its established natural product origin from grapefruit and Citrus species, makes 8-GOP a suitable starting scaffold for semi-synthetic nematicide optimization. Procurement supports agrochemical discovery efforts focused on plant-parasitic nematode control using natural product templates.

Technical Documentation Hub

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